
(4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Techniques like mass spectrometry, infrared spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy might be used .Scientific Research Applications
Synthesis and Molecular Structures
Facile Synthesis of Enantiomerically Pure Compounds : A study by Zhang et al. (2014) describes a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from compounds similar to (4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone. This procedure is inexpensive and scalable, suitable for producing enantiomers with high purity (Zhang et al., 2014).
Crystal Structure Analysis : Kuang Xin-mou (2009) conducted a study involving the synthesis and X-ray crystal structure determination of compounds like (4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone, providing insights into their molecular structure and properties (Kuang Xin-mou, 2009).
Biological Properties and Applications
Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and studied their antioxidant properties. They found that these compounds, which are structurally related to (4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone, exhibited significant antioxidant power, suggesting potential applications in disease prevention (Çetinkaya et al., 2012).
Clathrate Formation and Aromatic Interactions : Eto et al. (2011) researched clathrate hosts derived from (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone, highlighting the importance of edge-to-face interactions between aromatic rings in clathrate formation. This study offers insights into molecular interactions that could be relevant for compounds like (4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone (Eto et al., 2011).
Environmental and Chemical Properties
Environmental Fate and Behavior : Santos and Esteves da Silva (2019) investigated the environmental fate and behavior of benzophenone derivatives in aqueous solutions. Their findings on the reactivity and stability of these compounds under various conditions can provide a framework for understanding similar compounds like (4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone (Santos & Esteves da Silva, 2019).
Molecular Docking and Structural Analysis : Lakshminarayana et al. (2018) synthesized and characterized a compound structurally similar to (4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone. They conducted molecular docking and Hirshfeld surface analysis, providing insights into the potential interactions and applications of these compounds in medicinal chemistry (Lakshminarayana et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(8-bromooctoxy)-2-hydroxyphenyl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrClO3/c22-13-5-3-1-2-4-6-14-26-18-11-12-19(20(24)15-18)21(25)16-7-9-17(23)10-8-16/h7-12,15,24H,1-6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLNYJVTXFYWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)OCCCCCCCCBr)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(8-Bromooctyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

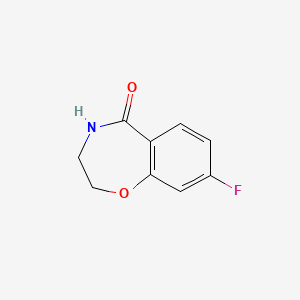
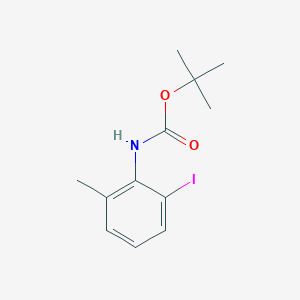
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
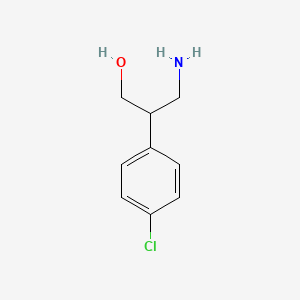
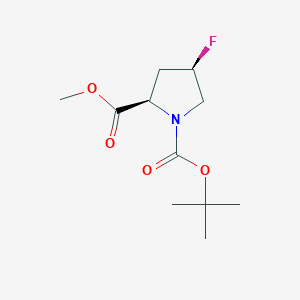
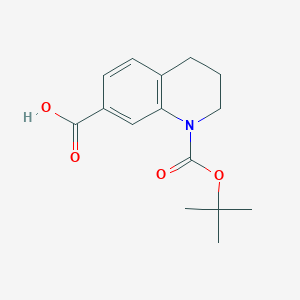
![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
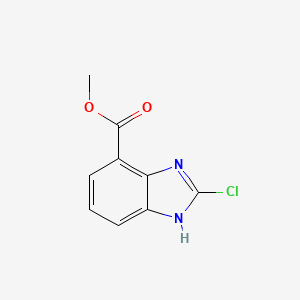
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)